molecular formula C19H27N3O6S2 B2900182 1-{[1-(2,5-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine CAS No. 956253-26-2

1-{[1-(2,5-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine

Cat. No.: B2900182
CAS No.: 956253-26-2
M. Wt: 457.56
InChI Key: NYPYFKMLECSIQY-UHFFFAOYSA-N
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Description

1-{[1-(2,5-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine is an organic compound characterized by a unique structure combining a benzenesulfonyl group, a pyrazolyl group, and a piperidine ring. This compound belongs to the class of sulfonyl-containing compounds, which are known for their diverse range of applications in various scientific fields, including medicinal chemistry, materials science, and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(2,5-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine typically involves several steps:

  • Starting Materials: : 2,5-Dimethoxybenzenesulfonyl chloride, 3,5-Dimethyl-1H-pyrazole, and 4-Methylpiperidine.

  • Step 1: : The reaction between 2,5-dimethoxybenzenesulfonyl chloride and 3,5-dimethyl-1H-pyrazole in the presence of a base, such as triethylamine, results in the formation of the sulfonylated pyrazole intermediate.

  • Step 2: : The sulfonylated pyrazole is then reacted with 4-methylpiperidine under suitable conditions to yield the final product.

The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require heating or cooling to optimize the yield and purity of the compound.

Industrial Production Methods: For industrial-scale production, the above synthetic routes can be adapted using larger reaction vessels and optimized reaction conditions to ensure scalability, reproducibility, and cost-effectiveness. Continuous flow chemistry and automated synthesis techniques may also be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-{[1-(2,5-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine can undergo several types of chemical reactions:

  • Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of different derivatives.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where certain groups can be replaced by other nucleophiles.

Common Reagents and Conditions:
  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Dichloromethane, acetonitrile, methanol.

  • Reaction conditions: : Reactions may require specific temperatures, pH levels, and catalyst presence to proceed efficiently.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products may include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

1-{[1-(2,5-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine has a wide range of scientific research applications:

  • Chemistry: : As a building block for the synthesis of more complex molecules, it is used in developing novel compounds with potential pharmacological activity.

  • Biology: : It serves as a probe in studying biological pathways and enzyme functions, helping to elucidate mechanisms of action in cellular processes.

  • Medicine: : The compound's derivatives may exhibit therapeutic properties, making it a candidate for drug development and pharmaceutical research.

  • Industry: : Used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{[1-(2,5-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine involves interaction with specific molecular targets and pathways:

  • Molecular Targets: : It may bind to enzymes, receptors, or other proteins, influencing their activity and leading to various biological effects.

  • Pathways: : The compound can modulate signaling pathways, metabolic processes, and gene expression, depending on its interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds:

  • **1-{[1-(2,5-Dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine vs. 1-{[1-(2,5-Dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-ethylpiperidine: The methyl and ethyl piperidine derivatives differ in their alkyl substituents, which can influence their physical and chemical properties.

  • **this compound vs. 1-{[1-(2-Methoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine: The presence of an additional methoxy group on the benzenesulfonyl ring can affect the compound's reactivity and interaction with biological targets.

Uniqueness: The unique combination of functional groups in this compound imparts specific properties that distinguish it from similar compounds. This uniqueness can be leveraged in various applications, from drug design to materials science.

Hope this satisfies your chemical curiosity!

Properties

IUPAC Name

1-[1-(2,5-dimethoxyphenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]sulfonyl-4-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O6S2/c1-13-8-10-21(11-9-13)30(25,26)19-14(2)20-22(15(19)3)29(23,24)18-12-16(27-4)6-7-17(18)28-5/h6-7,12-13H,8-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPYFKMLECSIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C3=C(C=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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